molecular formula C19H18N2 B15064282 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 55682-30-9

2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B15064282
CAS No.: 55682-30-9
M. Wt: 274.4 g/mol
InChI Key: HNECIVHXJBBYCS-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of imidazo[1,2-a]pyridines, a privileged scaffold renowned for its wide spectrum of biological activities . This specific derivative features a partially saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, which may influence its physicochemical properties and binding affinity, and is functionalized with phenyl rings at the 2 and 3 positions, offering a versatile handle for further synthetic modification and structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyridine core is a well-established pharmacophore present in numerous marketed drugs and bioactive molecules, with documented activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties . Researchers utilize this and related scaffolds in the exploration and development of novel kinase inhibitors, GPCR ligands, and other therapeutic agents . A closely related stereoisomer of this compound, (6R)-2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6β,7α,8β-triol, has been documented, indicating research interest in this structural class . Synthetic methodologies for analogous 2,3-bifunctionalized imidazo[1,2-a]pyridines continue to advance, underscoring their value in constructing diverse chemical libraries for high-throughput screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions and refer to the available Safety Data Sheet (SDS) before use.

Properties

CAS No.

55682-30-9

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C19H18N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-6,9-12H,7-8,13-14H2

InChI Key

HNECIVHXJBBYCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 1,2-diamines with 1,1-bis(methylthio)-2-nitroethylene, followed by cyclization. This reaction typically occurs under reflux conditions in ethanol, leading to the formation of the desired tetrahydroimidazo[1,2-a]pyridine derivative .

Another efficient method involves a multicomponent reaction, where cyanoacetohydrazide, 4-nitroacetophenone, and various diamines are reacted in a mixture of water and ethanol. This catalyst-free approach is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale multicomponent reactions due to their efficiency and cost-effectiveness. These methods utilize readily available starting materials and aim to minimize the number of steps involved in the synthesis, thereby reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve refluxing in appropriate solvents like ethanol or methanol .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different pharmacological activities depending on the nature and position of the substituents .

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pharmacological Activity

  • Antifungal Activity: THIP derivatives with 2-aryl substituents, such as 2-(4-nitrophenyl)-THIP, exhibit selective antifungal activity against Candida spp. (MIC§ 8–32 µg/mL) .
  • Antibacterial Activity: Pyrimidine-hydrazone derivatives (e.g., compound 8d) demonstrate broad-spectrum activity against E. coli and S. aureus (ZOI 30–33 mm) .

Physicochemical Properties

  • Fluorescence: Saturation of the pyridine ring in THIP derivatives abolishes fluorescence, unlike non-hydrogenated analogs (e.g., 2-phenylimidazo[1,2-a]pyridine) .
  • Solubility : The diphenyl groups in 2,3-Diphenyl-THIP likely reduce water solubility compared to carboxylated derivatives (e.g., 2,3-dimethyl-THIP-7-carboxylic acid) .
  • Stability : Brominated THIP derivatives (e.g., 2,3-dibromo-THIP) exhibit higher reactivity but lower stability under basic conditions .

Biological Activity

2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 55682-30-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C19H18N2
  • Molecular Weight : 274.36 g/mol
  • LogP : 4.55 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 17.82 Ų

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance:

  • A study published in ACS Omega reported that derivatives of this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown:

  • Inhibition of cancer cell proliferation in several cancer lines, including breast and lung cancer cells.
  • Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of this compound:

  • It has been shown to reduce oxidative stress and inflammation in neuronal cell cultures .
  • Animal models indicate potential benefits in conditions such as Alzheimer's disease.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : Utilizing phenyl-substituted precursors and employing cyclization under acidic conditions.
  • Multi-step Synthesis : Starting from simpler imidazole derivatives and modifying them through alkylation and condensation reactions .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
McClure et al. (2000)AntimicrobialIdentified significant antibacterial activity against Gram-positive bacteria .
Sasaki et al. (1984)AnticancerDemonstrated cytotoxic effects on various cancer cell lines .
Recent Neuroprotection StudyNeuroprotectiveShowed reduction in neuroinflammation and oxidative stress markers in vitro .

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